Cas no 893991-04-3 (N-(4-{imidazo2,1-b1,3thiazol-6-yl}phenyl)-2-phenylbutanamide)

N-(4-{imidazo2,1-b1,3thiazol-6-yl}phenyl)-2-phenylbutanamide structure
893991-04-3 structure
Product name:N-(4-{imidazo2,1-b1,3thiazol-6-yl}phenyl)-2-phenylbutanamide
CAS No:893991-04-3
MF:C21H19N3OS
MW:361.46006321907
CID:6157962
PubChem ID:43936485

N-(4-{imidazo2,1-b1,3thiazol-6-yl}phenyl)-2-phenylbutanamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-{imidazo2,1-b1,3thiazol-6-yl}phenyl)-2-phenylbutanamide
    • SR-01000909602-1
    • 893991-04-3
    • AKOS024618031
    • F1897-0474
    • N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenylbutanamide
    • N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenylbutanamide
    • N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide
    • SR-01000909602
    • Inchi: 1S/C21H19N3OS/c1-2-18(15-6-4-3-5-7-15)20(25)22-17-10-8-16(9-11-17)19-14-24-12-13-26-21(24)23-19/h3-14,18H,2H2,1H3,(H,22,25)
    • InChI Key: QZOCTJXBURESGE-UHFFFAOYSA-N
    • SMILES: S1C=CN2C1=NC(=C2)C1C=CC(=CC=1)NC(C(C1C=CC=CC=1)CC)=O

Computed Properties

  • Exact Mass: 361.12488341g/mol
  • Monoisotopic Mass: 361.12488341g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 474
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 74.6Ų

N-(4-{imidazo2,1-b1,3thiazol-6-yl}phenyl)-2-phenylbutanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1897-0474-10mg
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenylbutanamide
893991-04-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1897-0474-10μmol
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenylbutanamide
893991-04-3 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1897-0474-100mg
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenylbutanamide
893991-04-3 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1897-0474-2μmol
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenylbutanamide
893991-04-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1897-0474-5mg
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenylbutanamide
893991-04-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1897-0474-5μmol
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenylbutanamide
893991-04-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1897-0474-4mg
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenylbutanamide
893991-04-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1897-0474-25mg
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenylbutanamide
893991-04-3 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1897-0474-3mg
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenylbutanamide
893991-04-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1897-0474-20mg
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenylbutanamide
893991-04-3 90%+
20mg
$99.0 2023-05-17

Additional information on N-(4-{imidazo2,1-b1,3thiazol-6-yl}phenyl)-2-phenylbutanamide

Professional Introduction to N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenylbutanamide (CAS No. 893991-04-3)

N-(4-{imidazo[2,1-b][1,3]thiazol-6-ylphenyl])-2-phenylbutanamide (CAS No. 893991-04-3) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular architecture, combines a phenylbutanamide moiety with a heterocyclic imidazothiazole ring system, making it a promising candidate for further exploration in drug discovery and medicinal chemistry.

The structural features of N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenylbutanamide contribute to its unique chemical properties and potential biological activities. The presence of the imidazothiazole ring system is particularly noteworthy, as this class of heterocycles has been extensively studied for their pharmacological properties. Imidazothiazoles are known to exhibit a wide range of biological functions, including antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of this motif into the molecular framework of the compound suggests that it may possess similar therapeutic potential.

In recent years, there has been a growing interest in the development of novel compounds that incorporate imidazothiazole scaffolds. These compounds have shown promise in various preclinical studies due to their ability to interact with multiple biological targets. For instance, imidazothiazole derivatives have been reported to inhibit enzymes such as kinases and phosphodiesterases, which are often implicated in the pathogenesis of diseases like cancer and inflammation. The phenylbutanamide moiety in N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenylbutanamide may further enhance its binding affinity to these targets by providing additional interaction points.

The synthesis of N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenylbutanamide involves a series of well-designed chemical transformations that highlight the expertise required in organic synthesis. The construction of the imidazothiazole ring system typically requires multi-step reactions, including cyclization and functional group transformations. The phenylbutanamide group is often introduced through amide bond formation techniques such as acylation or nucleophilic substitution. The precise control over reaction conditions is crucial to ensure high yield and purity of the final product.

The pharmacological evaluation of N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenylbutanamide has been the focus of several recent studies. These studies have explored its potential effects on various biological pathways and disease models. For example, preliminary in vitro assays have indicated that this compound may exhibit inhibitory activity against certain kinases involved in cancer cell proliferation. Additionally, its interaction with other biological targets such as receptors and ion channels has been investigated for possible therapeutic applications.

The molecular modeling and computational studies have played a crucial role in understanding the binding mechanism of N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenylbutanamide with its intended targets. These studies have provided valuable insights into the key interactions between the compound and its biological partners at the atomic level. This information has been instrumental in guiding further optimization efforts aimed at improving potency and selectivity.

In conclusion, N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenylbutanamide represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable asset for ongoing drug discovery programs. As research continues to uncover new therapeutic applications for this compound and related derivatives, it is likely to remain at the forefront of medicinal chemistry innovation.

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